molecular formula C30H28Cl2N8Ru B1662616 RuBi-4AP

RuBi-4AP

Cat. No.: B1662616
M. Wt: 672.6 g/mol
InChI Key: MVEGPXUCOGNVKR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

RuBi-4AP, a derivative of 4-aminopyridine (4AP), is a caged Kv channel blocker . The primary targets of this compound are voltage-dependent potassium channels (Kv1 family) . These channels play a crucial role in regulating the membrane potential and controlling the electrical activity of cells .

Mode of Action

This compound contains a photolabile protecting group, which allows its effect to be controlled precisely in both space and time with light . Upon exposure to light, this compound expels one of its 4AP molecules . This uncaging process results in the blocking of the Kv channels, thereby affecting the electrical activity of the cells .

Biochemical Pathways

The action of this compound primarily affects the electrical signaling pathways in neurons. By blocking the Kv channels, this compound alters the membrane potential and disrupts the normal flow of potassium ions . This can affect various downstream processes, including neuronal excitability, synaptic transmission, and signal propagation .

Pharmacokinetics

It is known that this compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on the bioavailability of this compound remain to be determined.

Result of Action

The blocking of Kv channels by this compound can have significant effects at the molecular and cellular levels. It can alter the electrical activity of neurons, affecting processes such as neuronal excitability, synaptic transmission, and signal propagation . In cerebellar interneurons, distinct Kv channel subtypes contribute to differences in spike signaling properties in the axon initial segment and presynaptic boutons .

Action Environment

The action of this compound can be influenced by environmental factors, particularly light. This compound is light-sensitive, and its effect can be controlled precisely with light . This allows for precise spatiotemporal activation of the compound.

Preparation Methods

The synthesis of RuBi-4AP involves the coordination of ruthenium with bipyridine and 4-aminopyridine ligands. The general synthetic route includes the following steps:

Chemical Reactions Analysis

RuBi-4AP undergoes photochemical reactions where light exposure leads to the release of 4-aminopyridine. The primary reactions include:

Comparison with Similar Compounds

RuBi-4AP is unique due to its photolabile properties and high specificity for potassium channels. Similar compounds include:

These compounds share the common feature of being photolabile and used in neurochemical research, but they differ in the specific neurotransmitters they release and their applications.

Properties

IUPAC Name

pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H8N2.2C5H6N2.2ClH.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*6-5-1-3-7-4-2-5;;;/h2*1-8H;2*1-4H,(H2,6,7);2*1H;/q;;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEGPXUCOGNVKR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=CC=C1N.C1=CN=CC=C1N.[Cl-].[Cl-].[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28Cl2N8Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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